molecular formula C14H18N2OS B7542540 N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide

N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide

Katalognummer B7542540
Molekulargewicht: 262.37 g/mol
InChI-Schlüssel: YFPCVQFXYZLIBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. This compound has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease.

Wirkmechanismus

N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide inhibits the NLRP3 inflammasome, a multiprotein complex that plays a key role in the inflammatory response. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). This compound inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to reducing the production of pro-inflammatory cytokines, this compound has been shown to reduce the activation of caspase-1, a key enzyme involved in the processing of IL-1β and IL-18. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. Additionally, this compound has been shown to be effective in a variety of animal models of inflammatory disease, suggesting that it has broad therapeutic potential. One limitation of this compound is that it is not selective for the NLRP3 inflammasome and can also inhibit other inflammasomes, such as the NLRC4 inflammasome. This lack of selectivity could potentially limit its therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide. One area of interest is the development of more selective NLRP3 inhibitors that do not inhibit other inflammasomes. Another area of interest is the use of this compound in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide involves a multi-step process starting with the reaction of 3-methylbenzenesulfonyl chloride with cyclopentanone to form 3-methylcyclopentanone-1-sulfonyl chloride. This intermediate is then reacted with thiourea to form N-(3-methylphenyl)-N'-cyclopentanecarbamothioylsulfamide. Finally, this compound is treated with 2-chloroacetyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases. In animal models of gout, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of the disease. Similarly, in animal models of type 2 diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In a mouse model of Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function.

Eigenschaften

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-5-4-8-12(9-10)15-14(18)16-13(17)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCVQFXYZLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.